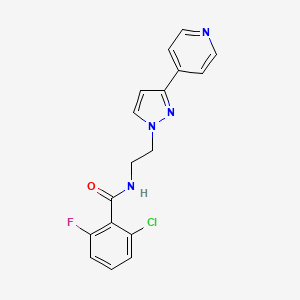

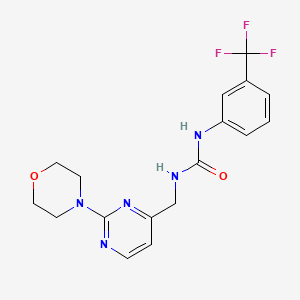

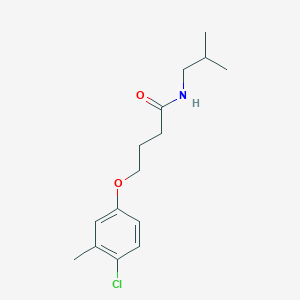

2-chloro-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of certain enzymes and has been found to have a variety of biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Research into the chemical compound 2-chloro-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide has primarily focused on its synthesis and potential biological applications. Studies have explored its utility as a precursor in creating various biologically active molecules, showcasing its versatility in medicinal chemistry.

One study highlighted the synthesis of fluorinated pyrazoles with additional functional groups, emphasizing their importance as building blocks in medicinal chemistry due to their potential for further functionalization (Surmont et al., 2011)[https://consensus.app/papers/synthesis-3amino4fluoropyrazoles-surmont/8b0a1e5b40825423998af0301d3d7236/?utm_source=chatgpt]. These fluorinated pyrazoles, bearing resemblance to the structure of the given compound, serve crucial roles in the development of new therapeutic agents.

Potential in Imaging and Diagnostics

Another significant area of application is in the development of imaging agents for diagnostic purposes. For instance, compounds structurally related to 2-chloro-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide have been evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), with potential implications in neurodegenerative disorder imaging using positron emission tomography (PET) (Fookes et al., 2008)[https://consensus.app/papers/synthesis-evaluation-substituted-fookes/50c514e803cd5cafafbc70a2556fc9a0/?utm_source=chatgpt].

Antituberculosis Activity

The compound's derivatives have also been investigated for their biological activities, such as tuberculostatic properties. One study focused on pyrazine derivatives, including compounds with structural elements similar to 2-chloro-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide, revealing potential tuberculostatic activity against Mycobacterium tuberculosis, indicating its relevance in developing new antituberculosis drugs (Foks et al., 2005)[https://consensus.app/papers/studies-pyrazine-derivatives-xliv-synthesis-foks/33ceb55d7dbb5613b0095cd6441e915f/?utm_source=chatgpt].

Fluorescence and Optical Properties

The compound and its related structures have also been explored for their photophysical properties, such as fluorescence. Studies on benzamide derivatives with pyridine, pyridazine, and pyrazine moieties have demonstrated novel blue fluorescence, which could be leveraged in biological and organic material applications (Yamaji et al., 2017)[https://consensus.app/papers/blue-fluorescence-complexes-nobenzamide-ligands-yamaji/4b470c1bc48956e0aa2afebb9bed5cc4/?utm_source=chatgpt].

Mecanismo De Acción

Target of Action

The primary target of the compound “2-chloro-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide” is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis (TB), a major global health concern .

Mode of Action

It is known that the compound exhibits significant anti-tubercular activity against mycobacterium tuberculosis h37ra . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .

Biochemical Pathways

It is known that the compound is part of a series of novel substituted-n-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives designed for their anti-tubercular activity .

Result of Action

The compound exhibits significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . Moreover, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells, and the results indicate that the compounds are non-toxic to human cells .

Action Environment

It is known that the development of drug resistance in mycobacterium tuberculosis, particularly multi-drug resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb), is a significant challenge in the treatment of tb . This suggests that the compound’s efficacy may be influenced by the presence of drug-resistant strains of the bacterium.

Propiedades

IUPAC Name |

2-chloro-6-fluoro-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN4O/c18-13-2-1-3-14(19)16(13)17(24)21-9-11-23-10-6-15(22-23)12-4-7-20-8-5-12/h1-8,10H,9,11H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJPNELSXSTAOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![CN(Ccoccoccn=[N+]=[N-])C(=O)OC(C)(C)C](/img/structure/B2446584.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B2446586.png)

![5,6-dimethyl-2-(piperazin-1-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B2446595.png)

![2-(3-bromobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2446598.png)

![5,6-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2446605.png)